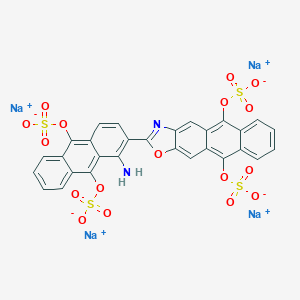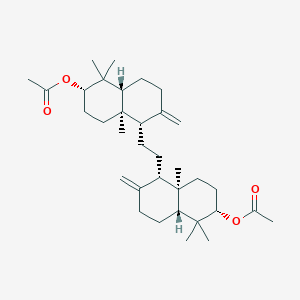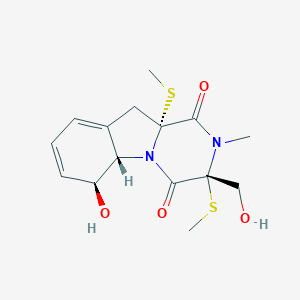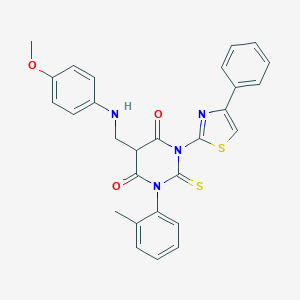
Einecs 233-349-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 233-349-4, also known as 2-(2-methoxyethoxy)ethyl acetate, is a chemical compound used in various industrial processes. This colorless liquid has a fruity odor and is soluble in water and organic solvents. In
Mecanismo De Acción
The mechanism of action of Einecs 233-349-4 is not fully understood. However, it is believed to act as a polar solvent, facilitating the dissolution and dispersion of other compounds. It may also interact with biological membranes, affecting their fluidity and permeability.
Biochemical and Physiological Effects
Einecs 233-349-4 has been shown to have low toxicity and is generally considered safe for use in industrial processes. However, prolonged exposure to high concentrations may cause irritation of the eyes, skin, and respiratory tract. It may also have a mild narcotic effect at high concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Einecs 233-349-4 has several advantages for use in lab experiments. It is a highly polar solvent, making it useful for the extraction and purification of polar compounds. It is also relatively non-toxic and has a low boiling point, making it easy to remove from reaction mixtures. However, it may not be suitable for use with non-polar compounds and may interfere with certain analytical techniques.
Direcciones Futuras
There are several future directions for research on Einecs 233-349-4. One area of interest is its potential use as a green solvent, as it is relatively non-toxic and biodegradable. Another area of research is its use as a dispersant for nanoparticles, as it may have unique properties that make it more effective than other dispersants. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in various fields, including biotechnology and nanotechnology.
In conclusion, Einecs 233-349-4 is a versatile chemical compound that has a wide range of industrial and scientific applications. Its synthesis method is relatively simple, and it is generally considered safe for use in industrial processes. While its mechanism of action is not fully understood, it is believed to act as a polar solvent and may interact with biological membranes. Further research is needed to fully explore its potential applications and to understand its mechanism of action.
Métodos De Síntesis
Einecs 233-349-4 can be synthesized by reacting ethylene oxide with methoxyethanol in the presence of a catalyst. The resulting product is then acetylated with acetic anhydride to obtain the final product. The synthesis method is relatively simple and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
Einecs 233-349-4 has been used in various scientific research applications, including as a solvent for the extraction and purification of natural products, as a reagent in organic synthesis, and as a component in the formulation of coatings, adhesives, and inks. It has also been used as a dispersant for nanoparticles and as a stabilizer for emulsions.
Propiedades
IUPAC Name |
tetrasodium;[2-(1-amino-9,10-disulfonatooxyanthracen-2-yl)-5-sulfonatooxynaphtho[3,2-f][1,3]benzoxazol-10-yl] sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18N2O17S4.4Na/c30-24-18(10-9-17-23(24)28(48-52(41,42)43)16-8-4-3-7-15(16)25(17)45-49(32,33)34)29-31-21-11-19-20(12-22(21)44-29)27(47-51(38,39)40)14-6-2-1-5-13(14)26(19)46-50(35,36)37;;;;/h1-12H,30H2,(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,41,42,43);;;;/q;4*+1/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBRXVYUCDRWAG-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=C(C3=C2OS(=O)(=O)[O-])N)C4=NC5=CC6=C(C7=CC=CC=C7C(=C6C=C5O4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H14N2Na4O17S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
882.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Einecs 233-349-4 | |
CAS RN |
10126-90-6 |
Source


|
| Record name | Anthra(2,3-d)oxazole-5,10-diol, 2-(1-amino-9,10-bis(sulfooxy)-2-anthracenyl)-, 5,10-bis(hydrogen sulfate), sodium salt (1:4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010126906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one](/img/structure/B161250.png)

![2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B161253.png)







